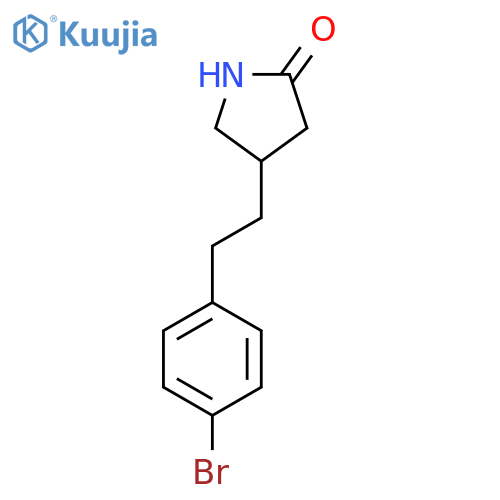

Cas no 2228169-24-0 (4-2-(4-bromophenyl)ethylpyrrolidin-2-one)

2228169-24-0 structure

商品名:4-2-(4-bromophenyl)ethylpyrrolidin-2-one

4-2-(4-bromophenyl)ethylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-2-(4-bromophenyl)ethylpyrrolidin-2-one

- 4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one

- EN300-1922670

- 2228169-24-0

-

- インチ: 1S/C12H14BrNO/c13-11-5-3-9(4-6-11)1-2-10-7-12(15)14-8-10/h3-6,10H,1-2,7-8H2,(H,14,15)

- InChIKey: PNNXRZZFFNJDGE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CCC1CC(NC1)=O

計算された属性

- せいみつぶんしりょう: 267.02588g/mol

- どういたいしつりょう: 267.02588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 29.1Ų

4-2-(4-bromophenyl)ethylpyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1922670-0.25g |

4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |

2228169-24-0 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1922670-5.0g |

4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |

2228169-24-0 | 5g |

$2940.0 | 2023-06-02 | ||

| Enamine | EN300-1922670-10.0g |

4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |

2228169-24-0 | 10g |

$4360.0 | 2023-06-02 | ||

| Enamine | EN300-1922670-2.5g |

4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |

2228169-24-0 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1922670-1g |

4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |

2228169-24-0 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1922670-0.1g |

4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |

2228169-24-0 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1922670-0.05g |

4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |

2228169-24-0 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1922670-10g |

4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |

2228169-24-0 | 10g |

$3622.0 | 2023-09-17 | ||

| Enamine | EN300-1922670-5g |

4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |

2228169-24-0 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1922670-0.5g |

4-[2-(4-bromophenyl)ethyl]pyrrolidin-2-one |

2228169-24-0 | 0.5g |

$809.0 | 2023-09-17 |

4-2-(4-bromophenyl)ethylpyrrolidin-2-one 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2228169-24-0 (4-2-(4-bromophenyl)ethylpyrrolidin-2-one) 関連製品

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 503537-97-1(4-bromooct-1-ene)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量